N-methyl-4-(trifluoromethoxy)aniline hydrochloride
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Overview
Description
N-methyl-4-(trifluoromethoxy)aniline hydrochloride is a chemical compound with the molecular formula C8H8F3NO. It is known for its unique trifluoromethoxy group attached to an aniline structure, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and functional group compatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(trifluoromethoxy)aniline hydrochloride typically involves the reaction of 4-(trifluoromethoxy)aniline with methylating agents under controlled conditions. One common method is the methylation of 4-(trifluoromethoxy)aniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale methylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(trifluoromethoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted aniline derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions
Major Products
The major products formed from these reactions include nitroanilines, hydroxylamines, and various substituted aniline derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-methyl-4-(trifluoromethoxy)aniline hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of N-methyl-4-(trifluoromethoxy)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: This compound shares the trifluoromethyl group but lacks the methyl group on the nitrogen atom.
4-(Trifluoromethoxy)aniline: Similar to N-methyl-4-(trifluoromethoxy)aniline hydrochloride but without the methyl group on the nitrogen.
N-methyl-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoromethoxy group
Uniqueness
This compound is unique due to the presence of both the trifluoromethoxy group and the methyl group on the nitrogen atom. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
N-methyl-4-(trifluoromethoxy)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-12-6-2-4-7(5-3-6)13-8(9,10)11;/h2-5,12H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQJOXNKLIBEQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681964 |
Source
|
Record name | N-Methyl-4-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-28-2 |
Source
|
Record name | Benzenamine, N-methyl-4-(trifluoromethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-4-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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